

A Comparative Guide to Ferroptosis Induction: Erastin

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A comprehensive analysis of Erastin, a canonical inducer of ferroptosis, is detailed below. Information regarding **SID 24785302** is currently unavailable in published scientific literature, precluding a direct comparison.

Erastin: A Multi-Targeted Ferroptosis Inducer

Erastin was one of the first small molecules identified to induce a non-apoptotic, iron-dependent form of cell death, which was later termed ferroptosis.[1][2][3] It has since become a widely used tool compound in cancer biology research to study the mechanisms of ferroptosis and to explore it as a potential therapeutic strategy.

Mechanism of Action

Erastin induces ferroptosis through several mechanisms, primarily centered on the inhibition of the cystine/glutamate antiporter, system Xc-.[1][2][3][4] This inhibition leads to a cascade of events culminating in iron-dependent lipid peroxidation and cell death.

- Inhibition of System Xc-: System Xc- is a heterodimeric amino acid transporter composed of
 the subunits SLC7A11 and SLC3A2. It imports extracellular cystine in exchange for
 intracellular glutamate.[2][3][4] Erastin directly inhibits the function of system Xc-, leading to
 a depletion of intracellular cystine.[2][4]
- Glutathione (GSH) Depletion: Cystine is readily reduced to cysteine within the cell, which is a
 critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2]



[3] By blocking cystine uptake, erastin causes a significant depletion of the cellular GSH pool.[4][5]

- Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from lipid peroxidation.[2][3] The depletion of GSH leads to the inactivation of GPX4.[5][6]
- Lipid Peroxidation: With GPX4 inactivated, the cell's ability to repair lipid damage is
 compromised. In the presence of iron, polyunsaturated fatty acids (PUFAs) in cellular
 membranes undergo extensive peroxidation, leading to the accumulation of lipid reactive
 oxygen species (L-ROS).[4][7] This unchecked lipid peroxidation disrupts membrane integrity
 and ultimately leads to cell death.[3][8]
- Other Targets: Besides system Xc-, erastin has been reported to interact with the voltage-dependent anion channels (VDACs) 2 and 3 on the outer mitochondrial membrane.[1][4] This interaction can alter mitochondrial metabolism and contribute to the production of ROS.[1] Some studies also suggest that erastin can activate p53, which may further contribute to the inhibition of SLC7A11.[1]

Quantitative Data on Erastin's Efficacy

The effective concentration of erastin to induce ferroptosis can vary depending on the cell line and experimental conditions.



Cell Line	IC50/EC50 (μM)	Treatment Duration	Reference
HeLa	~3.5	Not specified	[9]
NCI-H1975	~5	Not specified	[9]
HGC-27 (gastric cancer)	IC30: 6.23	7 days	[10]
Ovarian Cancer Cells (HEY, COV318, PEO4, A2780CP)	Effective at 8 and 25 μΜ	8 hours	[11]
Fallopian Tube Epithelial Cells (FT stem and FT t)	Effective at various doses	48 hours	

Experimental Protocols Inducing Ferroptosis with Erastin in Cell Culture

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

Materials:

- Cell line of interest
- Complete cell culture medium
- Erastin (stock solution typically in DMSO)
- Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (optional, for validation)
- Cell viability assay (e.g., MTT, CellTiter-Glo)
- Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)
- Reagents for measuring intracellular iron (e.g., Phen Green SK)



- Phosphate-buffered saline (PBS)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the
 exponential growth phase at the time of treatment. Allow cells to adhere overnight.
- Compound Preparation: Prepare serial dilutions of erastin in complete cell culture medium from a stock solution. A typical concentration range to test is 0.1 to 50 μM. If using, prepare a working solution of Fer-1 (a typical concentration is 1-10 μM).
- Treatment:
 - For erastin treatment, remove the old medium and add the medium containing the desired concentrations of erastin.
 - For co-treatment with an inhibitor, pre-incubate the cells with Fer-1 for 1-2 hours before adding erastin.
 - Include appropriate controls: untreated cells, vehicle control (DMSO), and inhibitor-only control.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal time will vary between cell lines.
- Assessment of Ferroptosis:
 - Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.
 - Lipid Peroxidation: Stain cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy. A shift in fluorescence from red to green indicates lipid peroxidation.
 - Intracellular Iron: Stain cells with Phen Green SK and analyze by flow cytometry to measure intracellular labile iron levels.



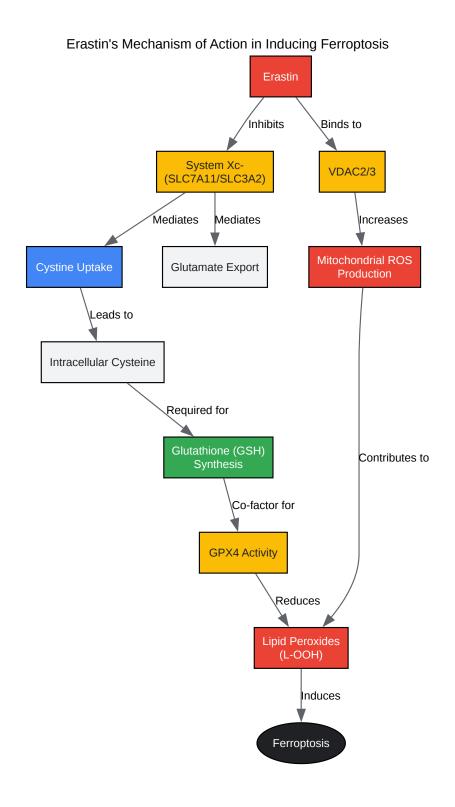


In Vivo Studies with Erastin

- Administration: In a mouse xenograft model using fallopian tube-derived tumor-initiating cells, erastin was administered daily via intraperitoneal injection at a dose of 20 mg/kg for 18 days.
- Assessment: Tumor number and mass were measured at the end of the treatment period.

Signaling Pathways and Experimental Workflows



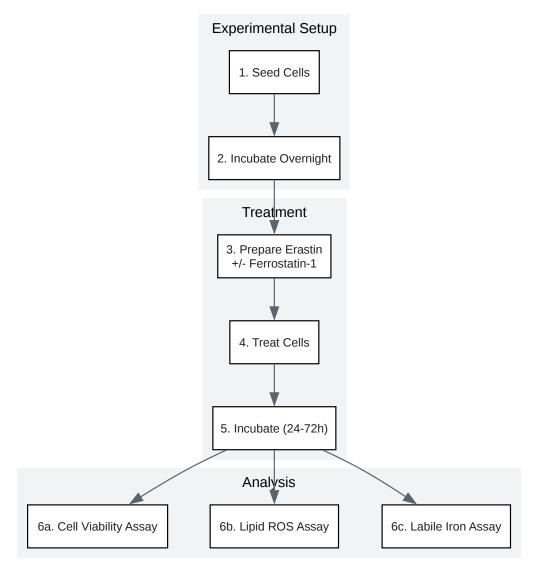


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Caption: Signaling pathway of erastin-induced ferroptosis.



Workflow for Assessing Erastin-Induced Ferroptosis



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